Methyl 3,3-dimethyl-2-oxobutyrate
Overview
Description
“Methyl 3,3-dimethyl-2-oxobutyrate” is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.16800 . The compound is also known by various other names, including “Methyl-3.3-dimethyl-2-oxobutanoat”, “Trimethylbrenztraubensaeure-methylester”, and "Methyl trimethylpyruvate" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C7H12O3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
“this compound” has a density of 0.996g/cm3 and a boiling point of 177.2ºC at 760mmHg . Its flash point is 62.5ºC . The compound has a refractive index of 1.415 .Scientific Research Applications
Synthesis of Nitroaromatic Systems
Methyl 4-nitro-3-oxobutyrate, closely related to Methyl 3,3-dimethyl-2-oxobutyrate, has been utilized in the synthesis of highly substituted nitroaromatic systems. This compound is stable, storable, and safe to handle. Its use in cyclocondensations was demonstrated through the reaction with acetylacetone, yielding 4,6-dimethyl-3-nitrosalicylate in a 70% yield. This synthesis method offers an alternative to existing methods using N-bromo-succinimide (Duthaler, 1983).
Pheromone Synthesis
A study on the pheromone of the Drugstore Beetle involved 2,3-Dihydro-2,3,5-trimethyl-6-(1-methyl-2-oxobutyl)-4H-pyran-4-one, a compound containing a similar structural motif to this compound. This research provides insight into the conformation of specific molecular groups, contributing to our understanding of insect communication (Sakakibara, Mori, & Seto, 1979).
Organocatalysis
The organocatalytic cross-aldol reaction of methyl 4-oxobutyrate with various aldehydes, followed by reduction, has been a method for synthesizing 4-(hydroxyalkyl)-gamma-butyrolactones. This one-pot synthesis method demonstrates high diastereo- and enantioselectivity. Such methods are essential in producing complex organic molecules with specific stereochemistry (Hajra & Giri, 2008).
Enzymatic Reactions
Research has shown that enzymes like branched-chain 2-oxo acid dehydrogenase and pyruvate dehydrogenase play roles in the metabolism of 2-oxobutyrate, a compound related to this compound. Understanding these enzymatic pathways is crucial for comprehending broader metabolic processes in organisms (Paxton, Scisłowski, Davis, & Harris, 1986).
Biotechnological Applications
The compound 2-Oxobutyrate, structurally related to this compound, has been produced using whole cells of Pseudomonas stutzeri. This biocatalytic process highlights the potential for using microorganisms in the synthesis of important industrial intermediates (Gao, Zhang, Lv, Li, Ma, Hu, & Xu, 2010).
Safety and Hazards
While specific safety and hazards information for “Methyl 3,3-dimethyl-2-oxobutyrate” is not available in the search results, general safety measures for handling chemical compounds should be followed. These include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .
Mechanism of Action
Target of Action
Methyl 3,3-dimethyl-2-oxobutanoate, also known as Methyl 3,3-dimethyl-2-oxobutyrate or EINECS 254-201-5, is a chemical compound with the molecular formula C7H12O3 It’s known that similar compounds often interact with enzymes involved in metabolic pathways .
Mode of Action
It’s known that similar compounds can undergo reactions such as alkylation . Alkylation involves the transfer of an alkyl group from one molecule to another, often resulting in significant changes in the target molecule’s structure and function .
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions, including those involving the transfer of functional groups .
Pharmacokinetics
It’s known that similar compounds can be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through various routes .
Result of Action
It’s known that similar compounds can cause significant changes in the structure and function of their target molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3,3-dimethyl-2-oxobutanoate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
methyl 3,3-dimethyl-2-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2,3)5(8)6(9)10-4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXFOYAHMBPJEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192235 | |
Record name | Methyl 3,3-dimethyl-2-oxobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38941-46-7 | |
Record name | Butanoic acid, 3,3-dimethyl-2-oxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38941-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,3-dimethyl-2-oxobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038941467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3,3-dimethyl-2-oxobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3,3-dimethyl-2-oxobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.256 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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